molecular formula C17H17NO2 B267217 N-[2-(allyloxy)phenyl]-2-phenylacetamide

N-[2-(allyloxy)phenyl]-2-phenylacetamide

Cat. No.: B267217
M. Wt: 267.32 g/mol
InChI Key: TZIMMFJREQVXLN-UHFFFAOYSA-N
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Description

N-[2-(Allyloxy)phenyl]-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with an allyloxy (-O-CH₂-CH₂-CH₂) group attached to the ortho position of the aromatic ring (Figure 1). The allyloxy group introduces steric and electronic effects distinct from other substituents (e.g., nitro, benzyl, or fluorinated groups), which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-phenyl-N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C17H17NO2/c1-2-12-20-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19)

InChI Key

TZIMMFJREQVXLN-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Nitrophenyl)-2-phenylacetamide ()
  • Substituent : 4-Nitro group on the phenyl ring.
  • Reactivity: Undergoes benzylation with benzyl chloride under phase-transfer catalysis (PTC) in toluene. Reactivity is influenced by the electron-withdrawing nitro group, which directs alkylation to specific positions.
  • Synthetic Utility : Used as a model compound to study alkylation mechanisms, highlighting the role of substituents in reaction pathways.
N-(4-Aminophenyl)-2-phenylacetamide ()
  • Substituent: 4-Amino group.
  • Synthesis: Serves as a precursor for PROTACs (proteolysis-targeting chimeras). The amino group enables coupling with pyrimidine derivatives via nucleophilic substitution, showcasing its versatility in medicinal chemistry .
  • Contrast: The allyloxy group in the target compound may offer orthogonal reactivity for functionalization compared to amino groups.

Physical and Pharmacological Properties

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetamide Derivatives ()
  • Substituents : Fluorobenzyl, trifluoromethoxy, and benzyl groups.
  • Key Data :

    Compound ID Substituent Melting Point (°C) Yield (%) LC-MS (m/z) Biological Activity
    13 3-(Trifluoromethoxy)phenyl 132.6–133.4 68.7 393.2 Anticonvulsant screening
    14 Benzyl 128.3–129.9 71.2 323.3 Anticonvulsant screening
    15 2-Fluorobenzyl 148.3–149.3 74.5 341.13 Anticonvulsant screening
N-Cyclohexyl-2-oxo-2-phenylacetamide ()
  • Substituent : Cyclohexyl group.
  • Crystallography : Forms one-dimensional chains via N–H⋯O hydrogen bonding. The allyloxy group’s flexibility could disrupt such packing, altering solid-state properties .
PROTAC Derivatives ()
  • Application: N-(4-Aminophenyl)-2-phenylacetamide derivatives are used to target tissue transglutaminase (TG2) for degradation.
Anticonvulsant Candidates ()
  • Activity : Fluorinated analogs (e.g., Compound 15) show high yields and purity, suggesting that electron-withdrawing groups enhance stability. The allyloxy group’s electron-donating nature may modulate target binding differently .

Table 1: Comparative Analysis of N-Substituted 2-Phenylacetamides

Compound Substituent Key Property/Activity Distinctive Feature vs. Target Compound Reference
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitro High alkylation reactivity Electron-withdrawing vs. allyloxy’s donating
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl) Dioxopyrrolidinyl Anticonvulsant activity Rigid vs. flexible allyloxy chain
N-(4-Aminophenyl)-2-phenylacetamide 4-Amino PROTAC precursor Amino’s nucleophilicity vs. allyloxy’s inertness
N-Cyclohexyl-2-oxo-2-phenylacetamide Cyclohexyl Hydrogen-bonded crystal packing Steric hindrance vs. allyloxy’s linearity

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